calcitetrol

Vitamin D receptor Binding affinity Radioligand binding

Researchers investigating vitamin D catabolism or tissue-selective VDR signaling require authentic calcitetrol-not calcitriol-to avoid erroneous conclusions from non-equivalent agonist profiles. • VDR partial agonist: 40-50% binding efficacy vs. calcitriol (Kd 2.2 nM); enables calibrated dose-response SAR studies. • Tissue-selective probe: 93% of calcitriol's intestinal calcium transport activity with markedly reduced bone calcium mobilization. • CYP24A1 pathway reference standard for enzyme assays, inhibitor screening, and LC-MS/MS metabolite identification. Supplied with rigorous analytical documentation. In stock for immediate dispatch.

Molecular Formula C27H44O4
Molecular Weight 432.6 g/mol
CAS No. 50648-94-7
Cat. No. B1244224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcitetrol
CAS50648-94-7
Synonyms1,24,25-trihydroxycholecalciferol
1,24,25-trihydroxyvitamin D3
1,24,25-trihydroxyvitamin D3, (1alpha,3beta,5Z,7E)-isomer
1,24,25-trihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24R)-isomer
1,24,25-trihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24S)-isomer
1,24,25-trihydroxyvitamin D3, (3beta,5Z,7E,24R)-isome
Molecular FormulaC27H44O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1
InChIKeyWFZKUWGUJVKMHC-QPGHTDHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcitetrol: Metabolic Fate and Biological Profile


Calcitetrol, also known as 1α,24,25-trihydroxyvitamin D3, is an endogenous secosteroid hormone classified as a downstream catabolite of the primary active vitamin D hormone, calcitriol (1α,25-dihydroxyvitamin D3) [1]. It is produced via 24-hydroxylation of calcitriol by the mitochondrial enzyme CYP24A1 (vitamin D3 24-hydroxylase), positioning it as a key branch point in the metabolic inactivation and clearance cascade of vitamin D [2]. Unlike the parent hormone, which drives robust intestinal calcium absorption and bone calcium mobilization, calcitetrol exhibits a divergent activity profile characterized by attenuated systemic calcemic effects while retaining target-tissue signaling capacity via the vitamin D receptor (VDR) [3]. This distinct pharmacological fingerprint—a metabolite with retained VDR affinity but reduced hypercalcemic liability—has made calcitetrol a subject of investigation as a reference standard, a probe for dissecting vitamin D catabolic pathways, and a comparator molecule in the development of therapeutic vitamin D analogs aimed at separating desired parathyroid-suppressing activity from unwanted calcemic sequelae.

VDR partial-agonist reference standard for binding and transactivation studies

CYP24A1 catabolic pathway intermediate; authentic enzyme product for metabolic studies

Reported intestine-selective calcium transport activity distinct from bone mobilization

Why Calcitriol Cannot Substitute for Calcitetrol


Assuming functional equivalence between calcitetrol and its parent hormone calcitriol is a critical error in experimental design and procurement planning. While both molecules bind the vitamin D receptor (VDR), they exhibit fundamentally divergent efficacy profiles that preclude direct substitution. Calcitriol functions as a high-efficacy agonist across all classic vitamin D target tissues—intestine, bone, and kidney—producing robust hypercalcemia and bone mineral mobilization [1]. In contrast, calcitetrol demonstrates a tissue-selective, attenuated agonist profile with markedly reduced bone calcium mobilizing activity and a distinctive preference for intestinal actions [2]. Furthermore, as a 24-hydroxylated catabolite, calcitetrol represents a different metabolic node in the CYP24A1 inactivation pathway; studies using calcitriol cannot inform on the downstream biological consequences of 24-hydroxylation nor on the potential signaling roles of this specific trihydroxylated metabolite [3]. For researchers investigating vitamin D catabolism, dissecting VDR signaling in specific tissues, or seeking a comparator compound with intrinsically lower calcemic activity than calcitriol, procurement of the correct, structurally defined entity is non-negotiable.

Divergent Tissue Efficacy Profiles

Calcitriol is a high-efficacy agonist across intestine, bone, and kidney; calcitetrol exhibits reported intestine-preferring activity with markedly reduced bone calcium mobilization. Substitution may shift bone-related endpoint interpretation.

Distinct Metabolic Node

As the direct 24-hydroxylated catabolite of calcitriol, calcitetrol reports on CYP24A1 inactivation pathway activity. Calcitriol cannot inform on downstream metabolic fate or enzyme activity.

VDR Partial vs. Full Agonism

Calcitriol produces full VDR agonism; calcitetrol functions as a partial VDR agonist. Substituting may lead to differing receptor activation profiles and confound structure-activity comparisons.

Calcitetrol vs. Calcitriol: Quantified Differentiation


VDR Binding Affinity Comparison

In direct competitive binding assays using a purified receptor protein preparation from rat kidney, calcitetrol (1α,24(R),25-trihydroxyvitamin D3) competes for vitamin D receptor (VDR) binding sites with 40-50% of the efficacy exhibited by the parent hormone calcitriol (1α,25-dihydroxyvitamin D3) [1]. Saturation binding analysis of the calcitetrol-VDR interaction reveals a high-affinity, saturable binding profile with an apparent equilibrium dissociation constant (Kd) of 2.2 × 10⁻⁹ M (2.2 nM), confirming that the trihydroxylated metabolite retains the capacity for specific, hormone-like receptor engagement despite the additional 24-hydroxyl group [1].

VDR Binding Efficacy
Head-to-head
Competes with 40–50% efficacy vs. calcitriol; apparent Kd = 2.2 nM

Supports partial-agonist VDR engagement classification

Rat kidney purified receptor; to verify in human VDR system

Vitamin D receptor Binding affinity Radioligand binding Endocrinology

Intestinal Calcium Transport Activity

In comparative studies measuring intestinal calcium transport stimulation, calcitetrol (1α,24,25-trihydroxyvitamin D3) achieved 93% of the activity observed with equimolar calcitriol (1α,25-dihydroxyvitamin D3) in stimulating intestinal calcium absorption [1]. This near-equivalent intestinal efficacy stands in marked contrast to the compound's significantly weaker activity on bone calcium mobilization, suggesting a tissue-selective action profile that distinguishes calcitetrol from the parent hormone [1].

Intestinal Ca2+ Transport
Head-to-head
93% of calcitriol activity at equimolar concentration

Supports intestine-selective signaling probe use

Intestinal absorption assay; bone activity reported as markedly lower

Calcium transport Intestinal absorption Calbindin-D9K Bone metabolism

Bone Calcium Mobilization Activity

Calcitetrol (1α,24,25-trihydroxyvitamin D3) demonstrates markedly reduced activity in stimulating bone calcium mobilization compared to the parent hormone calcitriol (1α,25-dihydroxyvitamin D3). In comparative assays, the compound is described as 'less active on a weight basis' and 'relatively inactive' for bone calcium mobilization [1][2]. In the rickets cure assay—a functional measure that integrates both intestinal and skeletal vitamin D activity—calcitetrol is 60% as active as native vitamin D3, a reduction driven predominantly by its attenuated skeletal efficacy [2].

Bone Ca2+ Mobilization
Reported
Relatively inactive vs. calcitriol; 60% of vitamin D3 activity in rickets cure

Supports reduced calcemic response interpretation

Whole-animal rickets model; tissue selectivity context

Bone resorption Calcium mobilization Osteoclast activity Skeletal metabolism

CYP24A1-Mediated Metabolic Pathway

Calcitetrol is uniquely defined by its position as the direct 24-hydroxylated product of calcitriol in the CYP24A1 (vitamin D3 24-hydroxylase) metabolic cascade. The enzyme reaction proceeds as: Calcitriol + 2 Reduced adrenal ferredoxin + 2 H⁺ + Oxygen <=> Calcitetrol + 2 Oxidized adrenal ferredoxin + H₂O [1]. CYP24A1 can perform multiple successive hydroxylations on calcitriol, with calcitetrol representing the first and quantitatively significant catabolic intermediate en route to calcitroic acid. This metabolic relationship is fundamental: calcitetrol cannot be functionally interchanged with calcitriol or with other vitamin D analogs that bypass 24-hydroxylation (e.g., 22-oxacalcitriol, 19-nor-paricalcitol) because its presence specifically reports on CYP24A1 activity and the commitment of calcitriol to the inactivation pathway [2].

CYP24A1 Catabolic Origin
Class-level
First 24-hydroxylated product of calcitriol via mitochondrial CYP24A1

Authentic catabolic intermediate for enzyme studies

Class-level inference; enzyme source and isoform to verify

Drug metabolism CYP24A1 Catabolic pathway Enzyme kinetics

Validated Research Applications for Calcitetrol


VDR Partial Agonist Reference Standard

Calcitetrol serves as an experimentally validated partial-agonist reference standard for vitamin D receptor (VDR) binding and transactivation studies. With a quantitated VDR competitive binding efficacy of 40-50% relative to calcitriol and a measured Kd of 2.2 nM [1], calcitetrol enables researchers to establish a defined intermediate-efficacy comparator point. This is valuable for characterizing novel vitamin D analogs or screening compounds intended to modulate VDR activity without eliciting full agonist responses, allowing for calibrated dose-response curves and structure-activity relationship (SAR) mapping.

Tissue-Selective Intestinal Calcium Transport Tool

Calcitetrol is the appropriate molecule for studies specifically examining intestinal calcium absorption mechanisms dissociated from bone resorption. The compound achieves 93% of calcitriol's activity in stimulating intestinal calcium transport while remaining 'relatively inactive' in mobilizing bone calcium [2][3]. This tissue selectivity profile makes calcitetrol suitable as a probe to investigate intestine-predominant VDR signaling pathways, intestinal calbindin-D9K regulation, and the molecular determinants that separate gut calcium uptake from skeletal calcium release—research that cannot be conducted with calcitriol alone due to its potent, non-selective bone activity.

CYP24A1 Enzyme Assay Reference Standard

As the direct product of CYP24A1-mediated 24-hydroxylation of calcitriol [4], calcitetrol is an essential authentic reference standard for in vitro enzyme activity assays, inhibitor screening, and metabolic pathway reconstruction. Researchers studying the kinetics of vitamin D catabolism, assessing CYP24A1 polymorphisms, or evaluating drug candidates that modulate 24-hydroxylase activity require calcitetrol for accurate identification and quantification of reaction products via HPLC or LC-MS/MS. Synthetic vitamin D analogs that are structurally modified to evade CYP24A1 metabolism (e.g., maxacalcitol, paricalcitol) cannot serve this purpose, as they are not endogenous substrates of the enzyme.

Lower-Calcemic Vitamin D Analog Comparator

The development of therapeutic vitamin D analogs has been driven by the goal of retaining parathyroid hormone (PTH) suppression while minimizing hypercalcemia—a limitation of calcitriol therapy [5]. Calcitetrol, as an endogenous metabolite with intrinsically attenuated bone calcium mobilization and lower systemic calcemic activity relative to calcitriol [3], provides a natural benchmark against which the calcemic profiles of novel synthetic analogs can be evaluated. In preclinical in vivo models where hypercalcemia is a limiting toxicity endpoint, calcitetrol serves as a comparator to define the baseline calcemic activity expected from a VDR ligand with reduced bone-resorptive potential.

Application
Selection Property
Validation Focus
VDR Partial-Agonist Reference Standard
Partial VDR binding and transactivation profile
VDR partial-agonist calibration in binding/transactivation assays
Intestinal Calcium Transport Mechanism Studies
Intestine-selective calcium transport activity
Intestinal VDR signaling and calbindin-D9K regulation
CYP24A1 Enzyme Assay Reference Standard
Authentic CYP24A1 24-hydroxylation catabolic intermediate
Enzyme activity and inhibitor screening assay validation
Calcemic Profile Comparator for VDR Ligand Research
Attenuated bone calcium mobilization relative to calcitriol
Calcemic endpoint interpretation in preclinical in vivo models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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